molecular formula C20H30N2O2S B5521559 2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one

2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5521559
M. Wt: 362.5 g/mol
InChI Key: CAGKEOPLTRPZJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one often involves multistep synthetic routes. For example, similar compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, have been synthesized from 1,3-diaryl-2-propen-1-ones through reactions with barbituric acid or 2-thiobarbituric acid under specific conditions, highlighting the complexity and precision required in these syntheses (Ahmed et al., 2012).

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is characterized by their spiro linkage, where two or more rings are joined at a single carbon atom. This unique feature imparts a three-dimensional aspect to the molecule, influencing its chemical behavior and interactions. For instance, the synthesis and structural elucidation of similar spirocyclic compounds, such as 2,4-diazaspiro[5.5]undecane derivatives, have been achieved through various analytical techniques, demonstrating the compounds' complex structures and the importance of stereochemistry in their synthesis (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds like 2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including annulation reactions, which are crucial for their synthesis. For example, the microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles has been reported, relying on the direct annulation of primary amines with resin-bound bismesylates (Macleod et al., 2006).

Physical Properties Analysis

The physical properties of spirocyclic compounds, including solubility, melting points, and crystal structure, are influenced by their complex molecular architecture. For instance, the crystalline and molecular structure of spirocyclic derivatives has been studied, revealing insights into their conformation and the intermolecular forces that govern their assembly in the solid state (Zeng et al., 2021).

Chemical Properties Analysis

The chemical properties of spirocyclic compounds are determined by their functional groups and the spirocyclic core. These properties include reactivity, stability, and the ability to participate in various chemical reactions. The synthesis and evaluation of spirocyclic compounds, such as 1,7-diazaspiro[5.5]undecane derivatives, have shed light on their potential as ligands in complex formation, demonstrating their versatile chemical behavior (Cordes et al., 2013).

Scientific Research Applications

Synthetic Methods and Chemical Properties

Research has demonstrated innovative synthetic methods for creating diazaspirocycles, including "2-(2-methoxyethyl)-8-[3-(methylthio)benzyl]-2,8-diazaspiro[5.5]undecan-3-one" and related structures. For instance, the microwave-assisted solid-phase synthesis has been applied for creating piperazines, 3,9-diazaspiro[5.5]undecanes, and 2,9-diazaspiro[5.5]undecanes, highlighting the critical role of α-methyl benzyl carbamate resin linker in achieving heterocycles free of contaminating linker-derived byproducts (Macleod et al., 2006). Additionally, catalyst-free synthesis has been explored for nitrogen-containing spiro heterocycles via a double Michael addition reaction, providing high yields and demonstrating the structural diversity achievable through these methods (Aggarwal, Vij, & Khurana, 2014).

Pharmacological Activities

The pharmacological applications of diazaspirocycles are vast, with several studies highlighting their potential as antihypertensive agents. Research into 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones has shown significant activity in spontaneous hypertensive rats, suggesting their utility in managing hypertension (Caroon et al., 1981). Moreover, diazaspirocycles have been investigated as CCR8 antagonists, implying their use in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).

Material Science Applications

Spirocyclic compounds, including diazaspirocycles, have garnered attention for their potential applications in material science. Studies on chiral spirocyclic compounds have explored their use as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles (Liang et al., 2008).

properties

IUPAC Name

2-(2-methoxyethyl)-8-[(3-methylsulfanylphenyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2S/c1-24-12-11-22-16-20(9-7-19(22)23)8-4-10-21(15-20)14-17-5-3-6-18(13-17)25-2/h3,5-6,13H,4,7-12,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAGKEOPLTRPZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC2(CCCN(C2)CC3=CC(=CC=C3)SC)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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